

KNaCO₃ Composite Electrolytes in Solid Oxide Fuel Cells: A Comparative Performance Guide

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Compound of Interest

Compound Name: Potassium sodium carbonate

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A detailed analysis of Potassium-Sodium Carbonate (KNaCO₃) composite electrolytes reveals their promising potential for intermediate-temperature solid oxide fuel cells (IT-SOFCs), offering competitive performance compared to traditional and other advanced electrolyte materials. This guide provides a comprehensive comparison of KNaCO₃-based electrolytes with other alternatives, supported by experimental data on performance metrics, and outlines detailed experimental protocols.

Solid Oxide Fuel Cells (SOFCs) are a highly efficient and fuel-flexible energy conversion technology. A critical component governing their performance is the electrolyte, which facilitates the transport of ions between the anode and cathode. While traditional zirconia-based electrolytes require high operating temperatures (800-1000°C), research into composite electrolytes, particularly those incorporating alkali carbonates, aims to lower this operating window to the intermediate range (500-700°C), thereby reducing costs and improving long-term stability.

This guide focuses on the performance of composite electrolytes based on a mixture of potassium and sodium carbonates (KNaCO₃) with a ceramic phase, typically gadolinium-doped ceria (GDC) or samarium-doped ceria (SDC).

Comparative Performance Analysis

The performance of SOFCs is primarily evaluated based on ionic conductivity of the electrolyte and the power density of the single cell. The following tables summarize the key performance

indicators for KNaCO₃-based composite electrolytes and compare them with other notable electrolyte systems.

Electrolyte Composition	Operating Temperature (°C)	Ionic Conductivity (S/cm)	Peak Power Density (mW/cm ²)	Open Circuit Voltage (V)	Reference
KNaCO ₃ -Based Composites					
NK-SDC	600	Not specified	170	0.941	[1]
Other Carbonate Composites					
35 wt% (LiNaK) ₂ CO ₃ -SDC	550	Not specified	801	Not specified	[2]
45 wt% (LiNaK) ₂ CO ₃ -SDC	600	0.72	Not specified	Not specified	[2]
SDC - 30 wt% (Li,Na) ₂ CO ₃	600	Not specified	900	0.92	[3]
Conventional Electrolytes					
8YSZ (Yttria-stabilized zirconia)	800-1000	~0.1 (at 1000°C)	Varies significantly with cell design	~1.1	[3]
GDC (Gadolinium-doped ceria)	600-800	~0.01 - 0.1	Varies significantly with cell design	<1.0 (in reducing atmospheres)	[4]

Key Observations:

- **Enhanced Low-Temperature Performance:** Composite electrolytes incorporating KNaCO_3 , and more broadly, mixed alkali carbonates, demonstrate significant power densities at intermediate temperatures (around 600°C). This is a substantial improvement over traditional YSZ electrolytes which require much higher temperatures to achieve comparable performance.
- **High Ionic Conductivity:** The ternary carbonate composite $((\text{LiNaK})_2\text{CO}_3\text{--SDC})$ exhibits exceptionally high ionic conductivity (0.72 S/cm at 600°C), significantly surpassing conventional ceramic electrolytes at this temperature.^[2] While specific ionic conductivity data for $\text{KNaCO}_3\text{--SDC}$ is not readily available, the performance of the NK-SDC cell suggests promising conductivity.
- **Competitive Power Density:** A cell utilizing an NK-SDC electrolyte achieved a peak power density of 170 mW/cm^2 at 600°C .^[1] While lower than some of the lithium-containing ternary carbonate composites, this performance is notable for an intermediate-temperature SOFC. For comparison, a cell with a lithium-sodium carbonate composite electrolyte (SDC - 30 wt% $(\text{Li,Na})_2\text{CO}_3$) reached a remarkable 900 mW/cm^2 at 600°C .^[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols for the fabrication and electrochemical testing of SOFCs with KNaCO_3 -based composite electrolytes.

Electrolyte and Cell Fabrication

A common method for fabricating single cells with composite electrolytes is a dry-pressing technique.

Materials:

- **Anode:** Nickel Oxide (NiO) mixed with the ceramic phase (e.g., SDC or GDC).
- **Electrolyte:** A mixture of the ceramic powder (SDC or GDC) and KNaCO_3 .

- Cathode: A composite material such as $(\text{La}_{0.75}\text{Sr}_{0.25})_{0.95}\text{MnO}_{3\pm\delta}$ (LSM) or $\text{La}_{0.6}\text{Sr}_{0.4}\text{Co}_{0.2}\text{Fe}_{0.8}\text{O}_{3+\delta}$ (LSCF) mixed with the ceramic phase.

Procedure:

- Powder Preparation: The ceramic and carbonate powders for the electrolyte are intimately mixed, often through ball milling, to ensure a homogeneous distribution.
- Anode Substrate Formation: The anode powders are uniaxially pressed into a pellet to form the support structure.
- Electrolyte Deposition: The composite electrolyte powder is then evenly distributed onto the anode substrate and co-pressed.
- Cathode Application: The cathode material is typically applied as a paste or slurry onto the electrolyte surface.
- Sintering: The entire cell is co-sintered at a temperature sufficient to achieve a dense electrolyte layer while maintaining porous anode and cathode structures. The sintering temperature for carbonate-ceria composites is generally lower than for pure ceramic cells.

Electrochemical Performance Testing

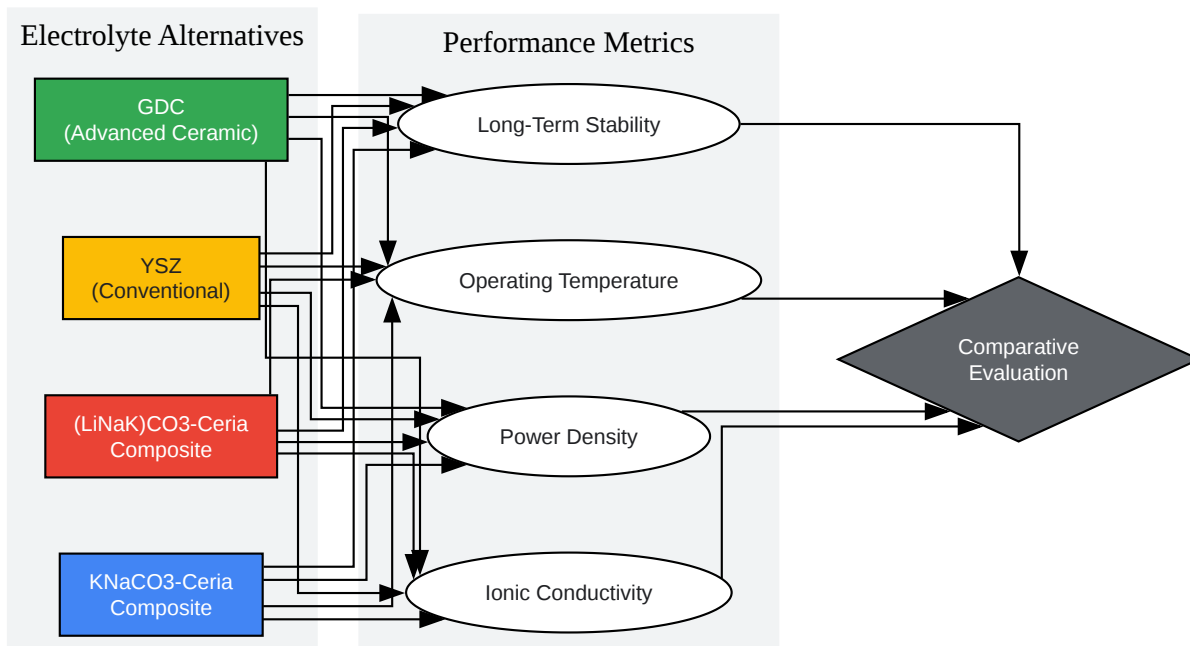
The performance of the fabricated SOFCs is evaluated using a dedicated fuel cell test station.

Setup:

- The single cell is sealed onto an alumina or quartz tube using a glass sealant.
- The anode side is supplied with a fuel, typically hydrogen (H_2) or natural gas, while the cathode side is exposed to an oxidant, usually air.[\[1\]](#)
- The cell is placed in a furnace to reach and maintain the desired operating temperature.
- A potentiostat/galvanostat is used to measure the cell's voltage and current, allowing for the determination of polarization (I-V) curves and power density. Electrochemical Impedance Spectroscopy (EIS) is also employed to analyze the different resistive contributions within the cell.

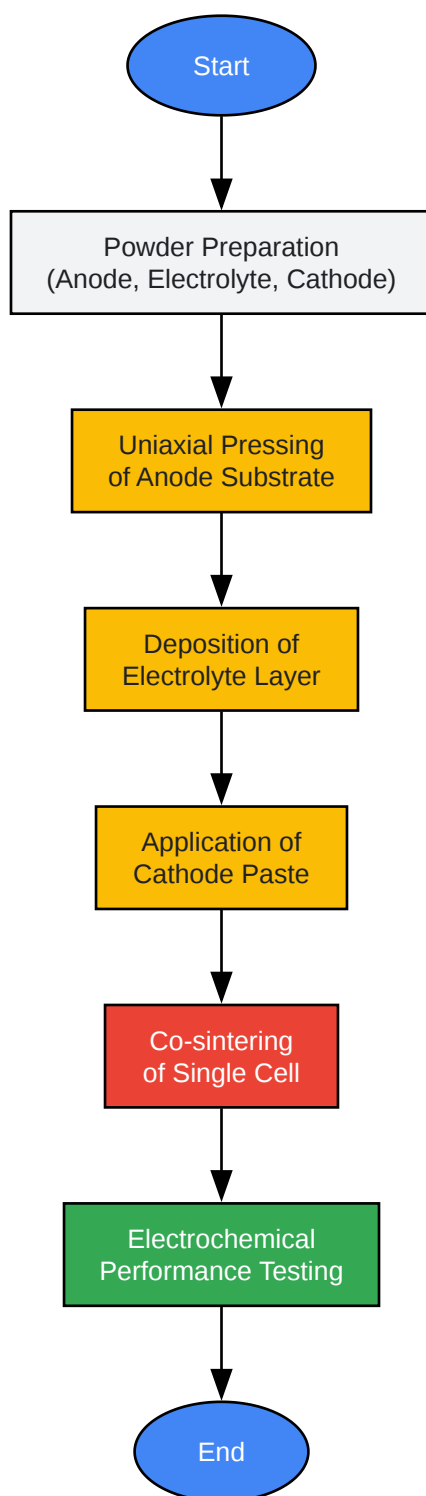
Signaling Pathways and Experimental Workflows

The logical relationship in comparing electrolyte performance and the general experimental workflow for SOFC fabrication and testing can be visualized using the following diagrams.



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Caption: Logic for comparing SOFC electrolyte performance.



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Caption: General workflow for SOFC fabrication and testing.

Long-Term Stability

The long-term stability of electrolyte materials is a critical factor for the commercial viability of SOFCs. While comprehensive long-term stability data for KNaCO₃-based composite electrolytes is limited, studies on similar composite systems provide some insights. The presence of molten carbonates can potentially lead to issues such as volatilization or reaction with other cell components over extended operation. However, the encapsulation of the carbonate phase within the ceramic matrix is expected to mitigate these degradation mechanisms. Further research focusing on extended testing periods is necessary to fully assess the durability of KNaCO₃ composite electrolytes.

In conclusion, KNaCO₃-based composite electrolytes represent a compelling avenue for the development of next-generation, intermediate-temperature solid oxide fuel cells. Their ability to achieve significant power densities at lower operating temperatures, coupled with potentially lower material and manufacturing costs, makes them a promising alternative to conventional high-temperature electrolytes. Further research should focus on optimizing the composition and microstructure of these composites to enhance both performance and long-term stability.

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